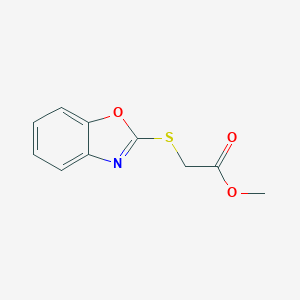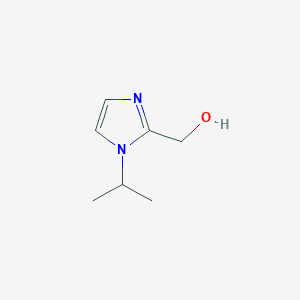
Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzoxazole derivatives, which have been extensively studied for their therapeutic properties.
作用机制
The mechanism of action of Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects through various mechanisms. One of the proposed mechanisms is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate has also been shown to inhibit the production of reactive oxygen species (ROS), which play a key role in oxidative stress-induced inflammation.
生化和生理效应
Studies have shown that Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate exhibits significant biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate has also been shown to reduce the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
实验室实验的优点和局限性
One of the major advantages of using Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate in lab experiments is its high potency and selectivity. This compound exhibits potent anti-inflammatory, analgesic, and antipyretic activities at low concentrations. However, one of the major limitations of using this compound in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.
未来方向
There are several future directions for the research on Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate. One of the major future directions is the development of novel derivatives with improved solubility and efficacy. Another future direction is the investigation of the potential applications of this compound in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential adverse effects.
合成方法
The synthesis of Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate can be achieved through a multi-step reaction process. The first step involves the condensation of 2-aminophenol and chloroacetic acid to form 2-(2-carboxyethyl)benzoxazole. The second step involves the reaction of 2-(2-carboxyethyl)benzoxazole with thionyl chloride to form 2-(2-chloroethyl)benzoxazole. The final step involves the reaction of 2-(2-chloroethyl)benzoxazole with sodium methoxide and methyl iodide to form Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate.
科研应用
Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of medicinal chemistry. Studies have shown that Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate exhibits significant anti-inflammatory, analgesic, and antipyretic activities. This compound has also been shown to possess potent antioxidant and antimicrobial properties.
性质
IUPAC Name |
methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-13-9(12)6-15-10-11-7-4-2-3-5-8(7)14-10/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEDJPDEINGEHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358508 |
Source


|
| Record name | methyl (1,3-benzoxazol-2-ylsulfanyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate | |
CAS RN |
73824-26-7 |
Source


|
| Record name | methyl (1,3-benzoxazol-2-ylsulfanyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine](/img/structure/B186745.png)









![5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid](/img/structure/B186762.png)


![2,3,5-Tribromothieno[3,2-b]thiophene](/img/structure/B186773.png)